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Compound of Interest

Compound Name: BAY 38-7271

Cat. No.: B1667812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid agonist BAY 38-7271
with other well-known synthetic cannabinoid agonists. The information is intended for

researchers, scientists, and drug development professionals, offering a concise overview of key

performance data and experimental methodologies.

Introduction to BAY 38-7271
BAY 38-7271 is a structurally novel, potent, and highly selective cannabinoid CB1/CB2

receptor agonist developed by Bayer AG.[1][2][3] It has demonstrated significant

neuroprotective effects in preclinical models of traumatic brain injury and cerebral ischemia.[1]

[2][3] Unlike many other synthetic cannabinoids, BAY 38-7271 has been investigated in Phase

I clinical trials for the treatment of traumatic brain injury, where it was found to be safe and well-

tolerated.[2][3] A key characteristic of BAY 38-7271 is its favorable therapeutic window; the

doses required for maximal neuroprotective efficacy are significantly lower than those that

induce typical cannabinoid-like side effects.[2][3]

Quantitative Comparison of Cannabinoid Receptor
Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies

(EC50) of BAY 38-7271 and other prominent synthetic cannabinoid agonists for the human

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1667812?utm_src=pdf-interest
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://www.medchemexpress.com/bay-38-7271.html
https://pubmed.ncbi.nlm.nih.gov/14647528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741701/
https://www.medchemexpress.com/bay-38-7271.html
https://pubmed.ncbi.nlm.nih.gov/14647528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741701/
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14647528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741701/
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14647528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741701/
https://www.benchchem.com/product/b1667812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity

and potency, respectively.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound CB1 (human) CB2 (human) Reference(s)

BAY 38-7271 1.85 - 2.91 4.24 - 5.96 [1][4][5]

CP 55,940 0.58 0.68

HU-210 0.061 0.52

JWH-018 9.00 2.94

AM-2201 1.0 2.6

WIN 55,212-2 62.3 1.9

UR-144 150 1.8

XLR-11 24 2.1

Table 2: Cannabinoid Receptor Functional Potency (EC50, nM)

Compound CB1 (human) CB2 (human) Reference(s)

BAY 38-7271 Data not available Data not available

CP 55,940 11.8 4.0

HU-210 0.21 0.28

JWH-018 7.3 5.0

AM-2201 38 58

WIN 55,212-2 2.9 3.1

UR-144 421 72

XLR-11 98 83
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In Vivo Effects: A Comparative Overview
Direct comparison of in vivo effects is challenging due to variations in experimental models and

protocols. However, general observations from preclinical studies are summarized below.

Table 3: Comparative In Vivo Effects

Compound Primary In Vivo Effects Key Findings

BAY 38-7271 Neuroprotection, hypothermia

Potent reduction in infarct

volume in rat models of

traumatic brain injury and

stroke at doses lower than

those causing significant side

effects.[1][6]

CP 55,940

Analgesia, hypothermia,

catalepsy, locomotor

suppression (cannabinoid

tetrad)

A full agonist often used as a

reference compound in in vivo

studies.

HU-210
Potent cannabinoid tetrad

effects, long duration of action

Significantly more potent than

THC.

JWH-018 Cannabinoid tetrad effects

One of the first widely

recognized synthetic

cannabinoids in "Spice"

products.

AM-2201
Potent cannabinoid tetrad

effects

A fluorinated analog of JWH-

018 with high potency.

WIN 55,212-2
Analgesia, anti-inflammatory

effects

A potent aminoalkylindole

cannabinoid agonist.

Signaling Pathways and Experimental Workflows
The activation of CB1 and CB2 receptors by agonists like BAY 38-7271 initiates a cascade of

intracellular signaling events. The following diagrams illustrate the canonical signaling pathway

and a typical experimental workflow for assessing agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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